molecular formula C16H17NO B14751861 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol

1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol

Cat. No.: B14751861
M. Wt: 239.31 g/mol
InChI Key: JNMPKWJSGXWVDO-UHFFFAOYSA-N
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Description

1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol is a tertiary alcohol featuring a pentenyl backbone substituted with phenyl and pyridin-2-yl groups at the 1-position. This structure combines aromatic and heteroaromatic moieties, which are common in bioactive molecules, particularly in pharmaceuticals and agrochemicals. The pent-4-en-1-ol chain introduces conformational flexibility and a reactive alkene group, which may influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-phenyl-1-pyridin-2-ylpent-4-en-1-ol

InChI

InChI=1S/C16H17NO/c1-2-3-12-16(18,14-9-5-4-6-10-14)15-11-7-8-13-17-15/h2,4-11,13,18H,1,3,12H2

InChI Key

JNMPKWJSGXWVDO-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(C1=CC=CC=C1)(C2=CC=CC=N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol typically involves the reaction of pyridine derivatives with phenyl-substituted alkenes. One common method includes the use of a Grignard reagent, where phenylmagnesium bromide reacts with a pyridinyl-substituted alkene under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of phenyl-pyridinyl ketones or aldehydes.

    Reduction: Formation of 1-phenyl-1-(pyridin-2-yl)pentanol.

    Substitution: Formation of halogenated derivatives of the original compound.

Mechanism of Action

The mechanism of action of 1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The phenyl and pyridinyl groups allow it to bind to various enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

1-Phenyl-1-(pyridin-2-yl)ethanol (Doxylamine Impurity C)

  • Structure: Shorter carbon chain (ethanol backbone) with phenyl and pyridin-2-yl groups.
  • Properties: Higher solubility in polar solvents compared to the pentenol derivative due to reduced lipophilicity.
  • Applications : Intermediate in antihistamine synthesis (e.g., doxylamine) .
  • Key Difference: The pentenol chain in the target compound may enhance membrane permeability but reduce aqueous solubility .

(R)-1-Phenyl-1-(pyridin-2-yl)ethanol

  • Synthesis : Synthesized via chiral diols, achieving 67% yield with superior enantiomeric excess .
  • Relevance: Highlights the importance of stereochemistry in pharmacological activity, suggesting that the pentenol derivative’s stereoisomers may require resolution for therapeutic applications.

Propargyl Alcohol Derivatives

1-Phenyl-1-(4-pyrrolidinophenyl)prop-2-yn-1-ol

  • Structure : Propargyl alcohol backbone with pyrrolidine and phenyl substituents.
  • Reactivity: The triple bond enables click chemistry applications, unlike the pentenol’s alkene, which may undergo electrophilic additions .
  • Molecular Weight: 277.36 g/mol, lower than the pentenol derivative (estimated ~275–300 g/mol) .

Pyridinyl-Substituted Alcohols with Extended Chains

1-Phenyl-1-[4-(propan-2-yl)pyridin-2-yl]ethan-1-ol

  • Structure: Ethanol backbone with isopropyl-substituted pyridine.
  • Lipophilicity: LogP likely lower than the pentenol derivative due to the absence of a hydrophobic alkene .

2-Phenyl-1,3-di(pyridin-4-yl)propan-2-ol

  • Symmetry : Dual pyridine rings enhance polarity, contrasting with the asymmetric phenyl/pyridin-2-yl substitution in the target compound .

Physicochemical and Toxicological Properties

Predicted Properties

  • Molecular Weight : ~275–300 g/mol (estimated based on analogues ).
  • LogP: ~3.5–4.0 (higher than ethanol derivatives due to the pentenyl chain ).
  • Solubility : Likely poor in water; improved in organic solvents.

Toxicity Insights from Analogues

  • In Silico Predictions: Quinazolin-4-yl ethanol compounds show carcinogenicity alerts via Toxtree and PreADMET . The pyridin-2-yl group in the target compound may reduce genotoxicity risks compared to quinazoline derivatives.
  • Metabolic Stability: Longer chains (e.g., pentenol vs. butanol in Pirmenol) may slow hepatic clearance .

Biological Activity

1-Phenyl-1-(pyridin-2-yl)pent-4-en-1-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from diverse sources.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves condensation reactions between appropriate aldehydes and pyridine derivatives. The compound's structure features a pentene backbone substituted with phenyl and pyridine groups, which may contribute to its biological properties.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate potent activity against leukemia cell lines such as K562 and HL60. The IC50 values for these compounds often range between 3.5 μM and 15 μM, indicating their potential as anticancer agents .

Compound Cell Line IC50 (μM)
1-Pyridinyl derivativeK5623.5
1-Pyridinyl derivativeHL604.5

The mechanism of action for compounds like this compound often involves the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, docking studies suggest that these compounds may interact with serotonin receptors, influencing neurotransmitter dynamics which can affect tumor growth .

Study on Serotonin Receptors

A notable study evaluated the binding affinity of various derivatives to serotonin receptors, particularly focusing on the 5-HT1A subtype. The most promising analogs displayed micromolar affinities (Ki = 2.30 μM), suggesting that modifications in the arylpiperazine moiety significantly enhance receptor interaction . This implies that structural variations can substantially impact the biological activity of related compounds.

Antidepressant Activity

In vivo studies have also highlighted the antidepressant potential of similar compounds through their ability to inhibit serotonin reuptake. For instance, a derivative was shown to stabilize serotonin levels in rat models, demonstrating reduced immobility times in forced swimming tests—an indicator of antidepressant efficacy .

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